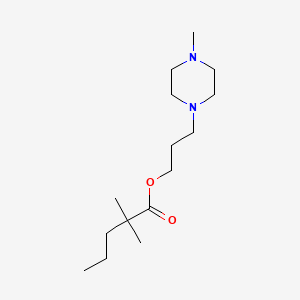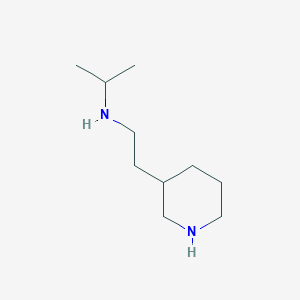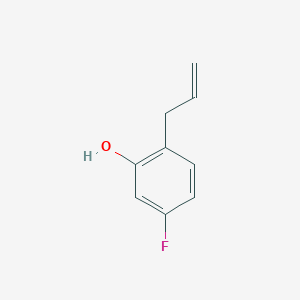![molecular formula C8H13Cl3NO2P B13961552 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine CAS No. 6651-08-7](/img/structure/B13961552.png)
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is a synthetic organic compound It is characterized by the presence of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine typically involves multi-step organic reactions. A possible synthetic route could include:
Starting Materials: The synthesis may start with commercially available precursors such as 2-chloroethylamine, chloromethylphosphonic dichloride, and propargyl alcohol.
Reaction Steps:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route for large-scale production. This could include the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions might involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions could occur at the chloroethyl or chloromethyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium thiolate in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a corresponding aldehyde or carboxylic acid, while substitution could result in the replacement of chlorine atoms with other functional groups.
Applications De Recherche Scientifique
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine could have various scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical studies involving phosphorylation or alkylation reactions.
Medicine: Investigation of its pharmacological properties and potential therapeutic applications.
Industry: Use in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Alkylation: The compound might alkylate nucleophilic sites in biomolecules, leading to modifications in their structure and function.
Phosphorylation: It could act as a phosphorylating agent, transferring a phosphoryl group to target molecules.
Pathways Involved: The specific pathways would depend on the biological context and the molecular targets involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-chloroethylamine: A simpler compound with similar alkylating properties.
Chloromethylphosphonic dichloride: A related phosphorylating agent.
Propargyl alcohol: A precursor used in the synthesis of the target compound.
Uniqueness
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine is unique due to the combination of chloroethyl, chloromethyl, and prop-2-ynoxy groups attached to a phosphoryl ethanamine backbone. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Propriétés
Numéro CAS |
6651-08-7 |
|---|---|
Formule moléculaire |
C8H13Cl3NO2P |
Poids moléculaire |
292.5 g/mol |
Nom IUPAC |
2-chloro-N-(2-chloroethyl)-N-[chloromethyl(prop-2-ynoxy)phosphoryl]ethanamine |
InChI |
InChI=1S/C8H13Cl3NO2P/c1-2-7-14-15(13,8-11)12(5-3-9)6-4-10/h1H,3-8H2 |
Clé InChI |
ZNKHVACNZRZXPX-UHFFFAOYSA-N |
SMILES canonique |
C#CCOP(=O)(CCl)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


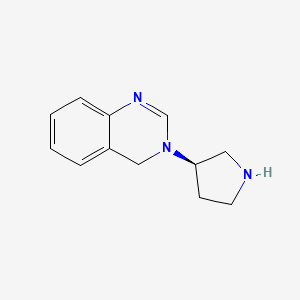
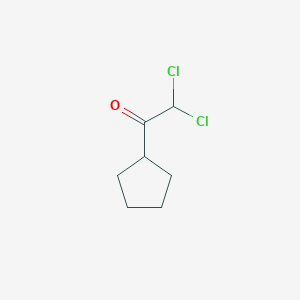
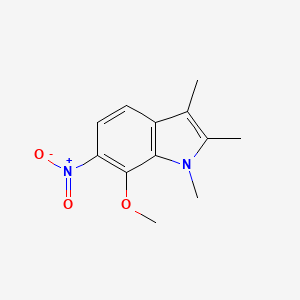
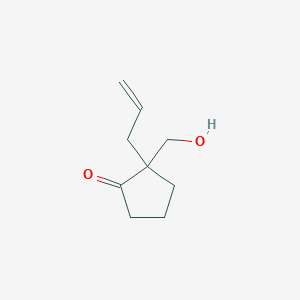
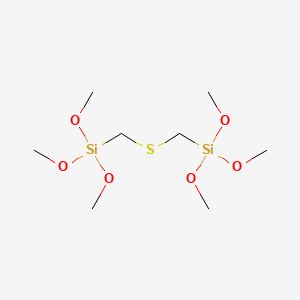
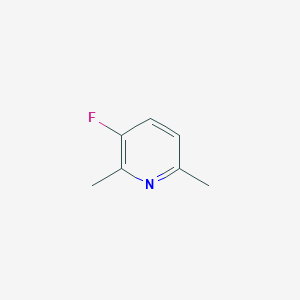
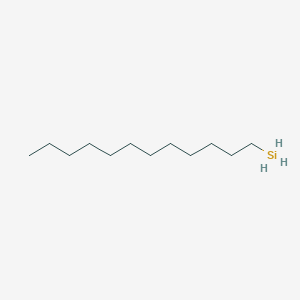
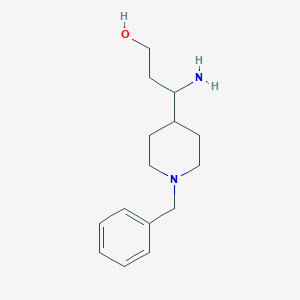
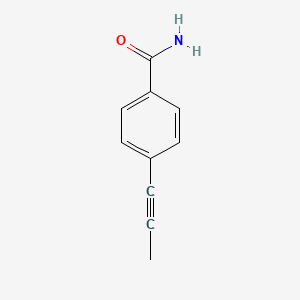

![2-[2-(2,4,6-Tribromophenoxy)ethoxy]ethan-1-ol](/img/structure/B13961527.png)
